molecular formula C8H3BrF4O3 B2789503 2-(4-Bromo-2,6-difluorophenoxy)-2,2-difluoroacetic acid CAS No. 2137823-73-3

2-(4-Bromo-2,6-difluorophenoxy)-2,2-difluoroacetic acid

Cat. No.: B2789503
CAS No.: 2137823-73-3
M. Wt: 303.007
InChI Key: UBBWSRZEGDIEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-2,6-difluorophenoxy)-2,2-difluoroacetic acid is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-difluorophenoxy)-2,2-difluoroacetic acid typically involves the reaction of 4-bromo-2,6-difluorophenol with difluoroacetic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-difluorophenoxy)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reactions with thiols can produce thioether compounds .

Scientific Research Applications

2-(4-Bromo-2,6-difluorophenoxy)-2,2-difluoroacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-difluorophenoxy)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. For instance, it is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-difluorobenzoic acid
  • 2,6-Difluorophenol
  • 4-Bromo-2,6-difluorobenzonitrile

Uniqueness

2-(4-Bromo-2,6-difluorophenoxy)-2,2-difluoroacetic acid is unique due to the presence of both bromine and multiple fluorine atoms, which enhance its reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where such properties are often desirable .

Properties

IUPAC Name

2-(4-bromo-2,6-difluorophenoxy)-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O3/c9-3-1-4(10)6(5(11)2-3)16-8(12,13)7(14)15/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBWSRZEGDIEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(C(=O)O)(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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